molecular formula C19H15N3O4S B2814517 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476321-51-4

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2814517
CAS RN: 476321-51-4
M. Wt: 381.41
InChI Key: LIWFQCTVRWQUPM-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzamide group, and a methoxybenzothiazole group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,5-dioxopyrrolidin-1-yl group is a five-membered ring with two carbonyl groups. The benzamide group consists of a benzene ring attached to an amide group. The 6-methoxybenzo[d]thiazol-2-yl group consists of a benzothiazole ring with a methoxy group attached at the 6-position .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The carbonyl groups in the 2,5-dioxopyrrolidin-1-yl group could potentially undergo nucleophilic addition reactions. The amide group in the benzamide portion could participate in acylation or deacylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds derived from benzamide and thiazole derivatives, showcasing their potential in developing new therapeutic agents. For example, the study by Abu‐Hashem et al. (2020) presents the synthesis of novel compounds with anti-inflammatory and analgesic properties, indicating the chemical versatility and potential medicinal applications of benzamide derivatives. This research illustrates how structural modifications of benzamide and thiazolyl compounds can yield substances with significant biological activities, suggesting that similar approaches could be applied to the compound of interest (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several studies focus on the antimicrobial properties of benzamide and thiazole derivatives. For instance, Narayana et al. (2004) and Patel et al. (2011) have synthesized compounds that were evaluated for their antifungal and antibacterial activities, respectively. These findings underscore the potential of benzamide and thiazole derivatives in developing new antimicrobial agents, which could imply similar applications for the compound if studied for such properties (Narayana et al., 2004); (Patel et al., 2011).

Anticancer and Cytotoxicity Studies

Research on benzamide and thiazole derivatives also extends to anticancer activities. For example, the study by Ravinaik et al. (2021) evaluates the anticancer activity of synthesized benzamide derivatives against various cancer cell lines, indicating the potential of such compounds in cancer therapy. This suggests that further research into the specific compound could uncover anticancer applications (Ravinaik et al., 2021).

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential medicinal properties, further studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it has potential industrial applications, research could focus on improving its synthesis process or finding new applications .

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-26-13-5-6-14-15(10-13)27-19(20-14)21-18(25)11-3-2-4-12(9-11)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFQCTVRWQUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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